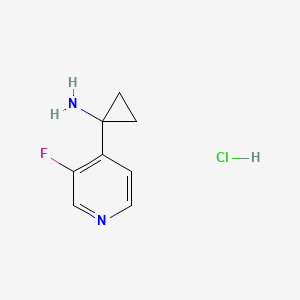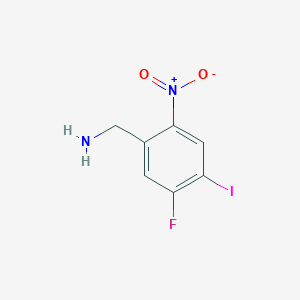
5-Fluoro-4-iodo-2-nitrobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-iodo-2-nitrobenzylamine is an organic compound with the molecular formula C7H6FIN2O2 This compound is characterized by the presence of fluorine, iodine, and nitro groups attached to a benzylamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-2-nitrobenzylamine typically involves multi-step organic reactions One common method starts with the nitration of 4-iodoaniline to introduce the nitro group This is followed by a fluorination step to add the fluorine atom
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-iodo-2-nitrobenzylamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-iodo-2-aminobenzylamine, while substitution of the iodine atom can produce various substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-iodo-2-nitrobenzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-iodo-2-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine and iodine atoms can enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-2-nitrobenzylamine
- 5-Fluoro-2-nitrobenzylamine
- 4-Fluoro-2-nitrobenzylamine
Uniqueness
5-Fluoro-4-iodo-2-nitrobenzylamine is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens with the nitro and benzylamine groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H6FIN2O2 |
|---|---|
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
(5-fluoro-4-iodo-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6FIN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H,3,10H2 |
InChI-Schlüssel |
ZVRQGIWCJLRYRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
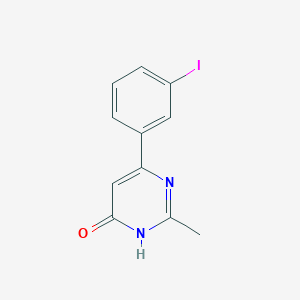
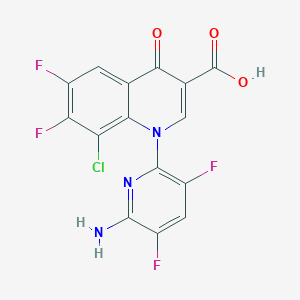
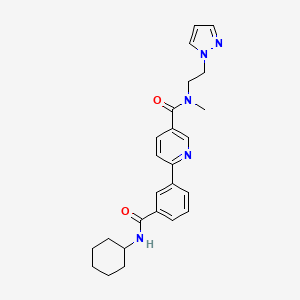
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
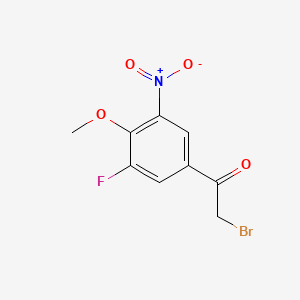
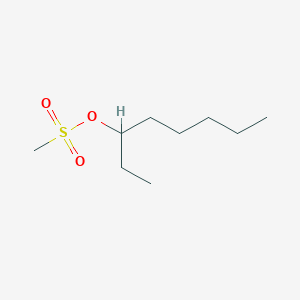
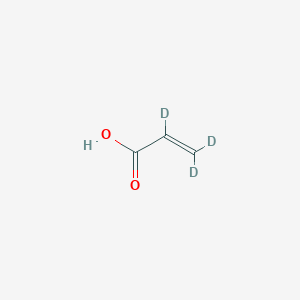
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
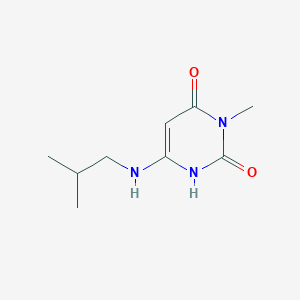
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)
